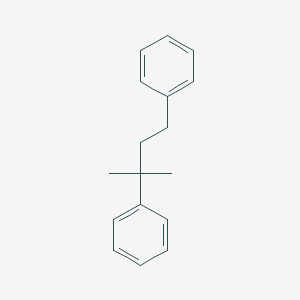
(2-Methyl-4-phenylbutan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-4-phenylbutan-2-yl)benzene is a useful research compound. Its molecular formula is C17H20 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
(2-Methyl-4-phenylbutan-2-yl)benzene serves as an intermediate in various organic synthesis processes. It is used in the production of other complex molecules due to its reactivity, particularly in substitution and oxidation reactions.
Biological Studies
Research has indicated potential biological activities associated with this compound, including antimicrobial properties. Its interactions with biological molecules are under investigation for possible therapeutic applications.
Industrial Uses
The compound is widely utilized in the fragrance industry due to its pleasant aroma. It is incorporated into perfumes and scented products, enhancing their olfactory appeal.
Case Study 1: Organic Synthesis Applications
A study demonstrated the use of this compound as a precursor for the synthesis of various unsymmetrical disulfides via photoredox catalysis. The reactions were conducted under visible light irradiation, showcasing the compound's versatility in organic transformations .
Research has explored the biological effects of this compound on microbial growth. In vitro studies indicated that it exhibits significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
特性
CAS番号 |
1520-43-0 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC名 |
(2-methyl-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChIキー |
RINORDAAAOQWBA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
1520-43-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















